N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a quinazolinone-based acetamide derivative characterized by a 3-bromophenyl substituent and a 2-methyl-4-oxo-tetrahydroquinazoline scaffold.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-19-15-8-3-2-7-14(15)17(23)21(11)10-16(22)20-13-6-4-5-12(18)9-13/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAXOZOTVWABAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the quinazolinone-acetamide core but differing in substituents and biological activities. Key structural variations include halogenation, hydroxyl/methoxy groups, and heterocyclic modifications.
Table 1: Structural and Functional Comparison of Quinazolinone-Acetamide Derivatives
Key Observations
Substituent Impact on Bioactivity :
- Halogenation (e.g., bromine, chlorine) increases lipophilicity, which may enhance membrane permeability and target engagement. For example, 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide demonstrated potent InhA inhibition (IC₅₀ = 1.2 µM), attributed to chloro-substituent interactions with hydrophobic enzyme pockets .
- Hydroxyl and methoxy groups (e.g., in compound 4d) may improve solubility but reduce CNS penetration compared to halogenated analogs .
Enzyme Inhibition vs. Antioxidant Activity: Compounds with phthalimide or thiophene moieties (e.g., 1a, 1b) showed moderate antioxidant activity via DPPH scavenging, likely due to radical stabilization by conjugated systems . Anti-inflammatory activity in ethylamino-substituted analogs (e.g., N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(ethylamino)acetamide) suggests that amine groups enhance interactions with inflammatory targets like COX-2 .
Pharmacokinetic Profiles :
- Phthalimide derivatives (e.g., 1a) exhibit favorable intestinal absorption and blood-brain barrier (BBB) permeability, making them candidates for CNS-targeted therapies .
- The 3-bromophenyl substituent in the target compound may further optimize BBB penetration due to bromine’s moderate electronegativity and size .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis involves coupling a 3-bromophenylamine derivative with a tetrahydroquinazolinone-acetamide precursor. Critical steps include:
- Reagent selection : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to activate carboxylic acid intermediates, as demonstrated in analogous acetamide syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DCM or DMF) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Maintain temperatures between 0–25°C to minimize side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic and crystallographic methods are effective for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl protons at δ 7.2–7.6 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves the tetrahydroquinazolinone ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions). SHELX software refines structural parameters with <i>R</i> factors < 0.05 .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.5 ppm accuracy) .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer :
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Protect from light (amber vials) to avoid photodegradation of the bromophenyl group .
- Monitor stability via periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 for anticancer assays) and normalize results to positive controls (e.g., doxorubicin).
- Dose-response validation : Perform IC₅₀ determinations across ≥3 independent experiments to assess reproducibility .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
Q. What computational approaches predict binding affinity with target enzymes?
- Methodological Answer :
- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Focus on the tetrahydroquinazolinone core’s hydrogen-bonding with catalytic residues .
- Molecular dynamics (MD) : Simulate ligand-enzyme complexes (50–100 ns trajectories) to assess binding stability under physiological conditions .
- QSAR modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact) with inhibitory potency using datasets from PubChem .
Q. How to design in vivo studies for pharmacokinetic profiling?
- Methodological Answer :
- Animal models : Administer the compound intravenously (IV) and orally (PO) in Sprague-Dawley rats (n ≥ 6/group) to calculate bioavailability.
- Bioanalytics : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Monitor metabolites (e.g., dealkylated products) .
- Tissue distribution : Use whole-body autoradiography to assess accumulation in target organs (e.g., liver, kidneys) .
Q. How are synthetic by-products identified and mitigated?
- Methodological Answer :
- HPLC-MS analysis : Detect impurities (e.g., unreacted starting materials) using a C18 column and gradient elution.
- Reaction optimization : Add scavengers (e.g., HOBt) to suppress racemization during coupling steps .
- Crystallography : Resolve by-product structures (e.g., dimerized intermediates) via single-crystal X-ray analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
